1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloromethoxy, difluoro, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene typically involves multiple steps. One common method includes the chloromethylation of a difluorobenzene derivative followed by nitration. The reaction conditions often require the use of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and solvents like dichloromethane (CH2Cl2) to facilitate the chloromethylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloromethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethoxy)-2,4-difluoro-5-nitrobenzene
- 1-(Chloromethoxy)-2,5-difluoro-3-nitrobenzene
- 1-(Methoxymethoxy)-2,5-difluoro-4-nitrobenzene
Uniqueness: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both electron-withdrawing (nitro and difluoro) and electron-donating (chloromethoxy) groups creates a compound with distinct characteristics compared to its analogs .
Eigenschaften
Molekularformel |
C7H4ClF2NO3 |
---|---|
Molekulargewicht |
223.56 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2,5-difluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO3/c8-3-14-7-2-4(9)6(11(12)13)1-5(7)10/h1-2H,3H2 |
InChI-Schlüssel |
SMLOIXHEFMRHEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)OCCl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.